methyl 3-(2-chlorophenyl)-1H-pyrazole-5-carboxylate
Overview
Description
Methyl 3-(2-chlorophenyl)-1H-pyrazole-5-carboxylate (MCPPC) is an organic compound belonging to the class of pyrazoles and is widely used in various fields of scientific research. MCPPC is a pyrazole derivative with a chemical structure consisting of a five-membered ring with two nitrogen atoms, two carbon atoms and one chlorine atom. It is a white crystalline solid with a melting point of 97-99°C and is soluble in many organic solvents.
Scientific Research Applications
Anti-inflammatory Applications
Pyrazole compounds, including the ones mentioned, have been studied for their anti-inflammatory properties. For instance, celecoxib is a well-known pyrazole-containing drug approved by the FDA for its anti-inflammatory effects .
Antipsychotic Effects
The pyrazole core is also present in antipsychotic drugs like CDPPB, which suggests that the compound may have potential applications in this field .
Analgesic Properties
Pyrazole derivatives such as difenamizole are recognized for their analgesic (pain-relieving) effects, indicating possible applications for the compound as an analgesic agent .
Antimicrobial Activity
Research has shown that pyrazole molecules can exhibit significant antibacterial properties, which could be harnessed in developing new antimicrobial agents .
Anticancer Research
The unique structure of pyrazole compounds has been explored for potential anticancer applications due to their ability to interact with various biological targets .
Anticonvulsant Potential
Pyrazoles are also investigated for their anticonvulsant properties, which could be beneficial in treating seizure disorders .
Anthelmintic Activity
These compounds have shown promise as anthelmintics, which are drugs that expel parasitic worms and other internal parasites from the body .
Antioxidant Properties
The antioxidant capacity of pyrazoles is another area of interest, with potential implications for preventing oxidative stress-related diseases .
properties
IUPAC Name |
methyl 3-(2-chlorophenyl)-1H-pyrazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-16-11(15)10-6-9(13-14-10)7-4-2-3-5-8(7)12/h2-6H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXZSFZLTLCERD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1)C2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(2-chlorophenyl)-1H-pyrazole-5-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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